"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" properties
"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" properties
An In-depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, a key molecular building block for researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of both a trifluoroethylamine moiety and a bromo-aromatic ring makes this compound a versatile scaffold. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions. This document details the compound's physicochemical properties, presents a robust proposed pathway for its asymmetric synthesis, outlines methods for its analytical characterization, discusses its strategic applications in creating diverse chemical libraries, and provides essential safety and handling protocols.
Introduction: The Strategic Value of Fluorinated Aryl Amines
In the landscape of modern medicinal chemistry, the precise placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability by blocking sites of oxidative metabolism.[1] When incorporated into an amine structure, as in 1-(aryl)-2,2,2-trifluoroethylamines, it can also modulate the basicity (pKa) of the nitrogen atom, which is critical for receptor binding and solubility.[2]
The title compound, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, capitalizes on these benefits and adds a layer of synthetic versatility. The 3-bromophenyl group provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of the molecular core. This makes the compound an ideal starting point for generating libraries of novel compounds aimed at a variety of biological targets, particularly within the central nervous system (CNS).[3]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Chemical Identification
The key identifiers for this compound are summarized below. It is critical to distinguish between the racemic mixture and its individual enantiomers, which possess distinct CAS numbers.
| Property | Value | Reference(s) |
| Compound Name | 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | [4] |
| Synonym(s) | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [4] |
| CAS Number | 842169-71-5 (Racemate) | [5][6] |
| CAS Number (R) | 842169-97-5 | |
| CAS Number (S) | 878408-46-9 | |
| Molecular Formula | C₈H₈BrClF₃N | [5] |
| Molecular Weight | 290.51 g/mol | [4] |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | |
| SMILES | NC(C1=CC=CC(Br)=C1)C(F)(F)F.[H]Cl | [5] |
Physical and Chemical Characteristics
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Purity | ≥97% / 98% (Typical commercial grades) | [6] |
| Storage | Store at room temperature, keep dry. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. | |
| Solubility | Soluble in water; poor solubility in non-polar organic solvents like ether. Soluble in alcohols like methanol and ethanol. | [7] |
Synthesis and Purification Strategy
While numerous methods exist for amine synthesis, the creation of chiral trifluoroethylamines necessitates a stereocontrolled approach. Reductive amination of the corresponding ketone (3'-Bromo-2,2,2-trifluoroacetophenone) is a viable route for the racemic product. However, for drug development, an enantiomerically pure compound is often required. An effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine.[8]
Retrosynthetic Analysis
A logical retrosynthetic pathway for the enantiomerically pure target compound highlights its origin from simple, commercially available precursors. The key step is the diastereoselective addition of a 3-bromophenyl nucleophile to a chiral imine derived from trifluoroacetaldehyde.
Proposed Asymmetric Synthesis Protocol
This protocol describes a robust method for preparing an enantiomerically enriched form of the title compound.[8]
Step 1: Formation of the Chiral N-Sulfinylimine Intermediate
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To a flask containing (S)-tert-butanesulfinamide (1.0 eq) and a dehydrating agent (e.g., CuSO₄, 2.0 eq) in an anhydrous solvent like dichloromethane (DCM), add trifluoroacetaldehyde hydrate (1.2 eq).
-
Stir the resulting suspension at room temperature for 12-18 hours until imine formation is complete, as monitored by TLC or ¹H NMR.
-
Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure. The crude N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is often used directly in the next step without further purification.
-
Causality: The use of a chiral auxiliary (Ellman's auxiliary) is the cornerstone of this asymmetric synthesis, directing the facial attack of the nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the imine.
-
Step 2: Diastereoselective Grignard Addition
-
In a separate flame-dried flask under an inert atmosphere (Argon), prepare the Grignard reagent. Add magnesium turnings (1.5 eq) to anhydrous THF, followed by the slow addition of 1,3-dibromobenzene (1.5 eq).
-
Cool the Grignard solution to -48 °C (acetonitrile/dry ice bath).
-
Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the cold Grignard reagent solution.
-
Stir the reaction at -48 °C for 4-6 hours. Monitor for completion by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Causality: The low temperature (-48 °C) is crucial for maximizing diastereoselectivity by favoring the kinetically controlled, sterically directed addition to one face of the C=N double bond.
-
Step 3: Purification and Deprotection
-
Warm the quenched reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfinamide adduct by flash column chromatography on silica gel.
-
Dissolve the purified adduct in an anhydrous solvent such as methanol or diethyl ether.
-
Add a solution of HCl (e.g., 2M in diethyl ether, 2.0-3.0 eq) and stir at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Causality: The acidic cleavage of the N-S bond is a clean and efficient deprotection step. Using anhydrous HCl ensures the direct precipitation of the desired hydrochloride salt, simplifying isolation.
-
Analytical and Spectroscopic Characterization
Rigorous characterization is necessary to confirm the structure and purity of the synthesized compound. While experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (7.2-7.8 ppm): 4 protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Benzylic CH (approx. 4.8-5.2 ppm): 1 proton, appearing as a quartet due to coupling with the three fluorine atoms (³JHF ≈ 7-8 Hz). Amine NH₃⁺ (broad, variable): 3 protons, often a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Aromatic Region (120-140 ppm): 6 signals, one of which (C-Br) will be at a lower field. Benzylic CH (approx. 55-65 ppm): 1 carbon signal, split into a quartet by the attached fluorine atoms (²JCF ≈ 30-35 Hz). CF₃ Carbon (approx. 124 ppm): 1 carbon signal, appearing as a quartet due to one-bond coupling to fluorine (¹JCF ≈ 280-285 Hz). |
| ¹⁹F NMR | A single signal, typically a doublet due to coupling with the benzylic proton (³JHF ≈ 7-8 Hz), appearing around -75 ppm (relative to CFCl₃). |
| Mass Spec (ESI+) | For the free base (C₈H₇BrF₃N, MW ≈ 254.0), the molecular ion region will show two major peaks: [M+H]⁺ at m/z ≈ 256 and [M+2+H]⁺ at m/z ≈ 258, in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| Infrared (IR) | N-H stretch: Broad absorption around 3000-3200 cm⁻¹ (for -NH₃⁺). C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region. C-Br stretch: Absorption in the 500-600 cm⁻¹ region. Aromatic C=C stretch: Peaks around 1475-1600 cm⁻¹. |
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its two distinct reactive sites—the primary amine and the aryl bromide—allow for orthogonal chemical modifications.
Role as a Versatile Building Block
-
Amine Functionalization: The primary amine can be readily acylated, sulfonated, reductively aminated, or used in other N-C bond-forming reactions to explore the "southern" region of the molecule's chemical space.
-
Aryl Bromide Functionalization: The aryl bromide is a perfect handle for introducing complexity via transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of the "eastern" region, attaching various aryl, heteroaryl, alkyl, or alkyne groups.[9]
Hypothetical Drug Discovery Workflow
The following workflow illustrates how 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine can be used to rapidly generate a library of diverse compounds for screening.
This parallel synthesis approach allows for the systematic exploration of structure-activity relationships (SAR) around the trifluoroethylamine core, making it a powerful strategy in lead optimization.
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Identification
| Hazard Class | Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| STOT, Single Exposure | H335 | May cause respiratory irritation | |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a non-sparking tool and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its combination of a metabolically robust trifluoroethylamine group and a synthetically versatile bromophenyl ring provides a powerful platform for medicinal chemists. By understanding its properties, employing robust synthetic methods, and leveraging its dual functional handles, researchers can accelerate the discovery and development of next-generation therapeutics.
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